molecular formula C17H26N2O3 B12465939 3-methyl-4-nitro-N-nonylbenzamide

3-methyl-4-nitro-N-nonylbenzamide

Cat. No.: B12465939
M. Wt: 306.4 g/mol
InChI Key: RPVVHFWHKDYDBY-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-nonylbenzamide is an organic compound with the molecular formula C17H26N2O3 It is a derivative of benzamide, featuring a nitro group at the 4-position and a nonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-nonylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. One common method starts with 2,4-dimethyl nitrobenzene, which undergoes selective oxidation to form 3-methyl-4-nitrobenzoic acid . This intermediate is then reacted with nonylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the compound. The process may also include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-nonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products

    Reduction: The major product is 3-methyl-4-amino-N-nonylbenzamide.

    Substitution: Depending on the substituent, products like this compound derivatives can be formed.

Scientific Research Applications

3-methyl-4-nitro-N-nonylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-nonylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nonyl group provides hydrophobic interactions with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-nitrobenzoic acid
  • N-methyl-4-nitrobenzamide
  • 4-nitro-N-nonylbenzamide

Uniqueness

3-methyl-4-nitro-N-nonylbenzamide is unique due to the presence of both a nitro group and a long nonyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

3-methyl-4-nitro-N-nonylbenzamide

InChI

InChI=1S/C17H26N2O3/c1-3-4-5-6-7-8-9-12-18-17(20)15-10-11-16(19(21)22)14(2)13-15/h10-11,13H,3-9,12H2,1-2H3,(H,18,20)

InChI Key

RPVVHFWHKDYDBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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